1-Acetoxy-1,1,3,3,5,5-hexamethyltrisiloxane
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Overview
Description
1-Acetoxy-1,1,3,3,5,5-hexamethyltrisiloxane is an organosilicon compound with the molecular formula C8H22O4Si3. It is a derivative of hexamethyltrisiloxane, where one of the silicon atoms is bonded to an acetoxy group. This compound is known for its unique chemical properties and is used in various industrial and research applications .
Preparation Methods
The synthesis of 1-Acetoxy-1,1,3,3,5,5-hexamethyltrisiloxane typically involves the reaction of hexamethyltrisiloxane with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Acetoxy-1,1,3,3,5,5-hexamethyltrisiloxane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the acetoxy group can be hydrolyzed to form hexamethyltrisiloxane and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanols and other oxidized silicon species.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common reagents used in these reactions include water, oxidizing agents like hydrogen peroxide, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Acetoxy-1,1,3,3,5,5-hexamethyltrisiloxane has several scientific research applications:
Chemistry: It is used as a silylating agent in organic synthesis to protect hydroxyl groups and other reactive sites.
Biology: The compound is used in the preparation of siloxane-based polymers, which have applications in biomedical devices and drug delivery systems.
Medicine: Siloxane polymers derived from this compound are used in medical implants and prosthetics due to their biocompatibility and flexibility.
Industry: It is used in the production of coatings, adhesives, and sealants, providing enhanced durability and resistance to environmental factors
Mechanism of Action
The mechanism of action of 1-Acetoxy-1,1,3,3,5,5-hexamethyltrisiloxane involves the interaction of the acetoxy group with various molecular targets. In silylation reactions, the acetoxy group reacts with hydroxyl groups to form stable siloxane bonds, protecting the reactive sites from further reactions. The molecular pathways involved include nucleophilic substitution and hydrolysis, depending on the specific application.
Comparison with Similar Compounds
1-Acetoxy-1,1,3,3,5,5-hexamethyltrisiloxane can be compared with other similar compounds such as:
Hexamethyldisiloxane: Lacks the acetoxy group and has different reactivity and applications.
Trimethylsilyl acetate: Contains a single silicon atom and an acetoxy group, used primarily as a silylating agent.
1,1,3,3,5,5-Hexamethyltrisiloxane: The parent compound without the acetoxy group, used in different industrial applications
The uniqueness of this compound lies in its ability to undergo specific reactions due to the presence of the acetoxy group, making it valuable in specialized chemical processes and applications.
Properties
InChI |
InChI=1S/C8H21O4Si3/c1-8(9)10-14(4,5)12-15(6,7)11-13(2)3/h1-7H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNXVAFKMUVFHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C)(C)O[Si](C)(C)O[Si](C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21O4Si3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661313 |
Source
|
Record name | 5-(Acetyloxy)-1,1,3,3,5,5-hexamethyltrisiloxanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139722-91-1 |
Source
|
Record name | 5-(Acetyloxy)-1,1,3,3,5,5-hexamethyltrisiloxanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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